molecular formula C23H27N3O6S B2436757 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 326907-74-8

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B2436757
CAS No.: 326907-74-8
M. Wt: 473.54
InChI Key: CVBROWUYAHPNRC-UHFFFAOYSA-N
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Description

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H27N3O6S and its molecular weight is 473.54. The purity is usually 95%.
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Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c27-23(19-2-4-20(5-3-19)33(28,29)26-11-13-30-14-12-26)25-9-7-24(8-10-25)16-18-1-6-21-22(15-18)32-17-31-21/h1-6,15H,7-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBROWUYAHPNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The compound features a piperazine ring, a benzo[d][1,3]dioxole moiety, and a morpholinosulfonyl group. These structural elements are known to influence the compound's interaction with various biological targets, particularly neurotransmitter receptors.

Component Description
Piperazine Ring Common in pharmaceuticals for receptor interaction
Benzo[d][1,3]dioxole Enhances potential biological activity
Morpholinosulfonyl Contributes to solubility and binding properties

Neurotransmitter Receptor Interaction

Research indicates that compounds similar to this structure may interact with serotonin and dopamine receptors. The piperazine derivative is particularly noted for its antidepressant and antipsychotic potentials. Modifications in the piperazine ring can significantly alter affinity and selectivity for these receptors .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, compounds containing similar moieties have shown promising results against various cancer cell lines. A study reported IC50 values for certain derivatives being lower than those of standard chemotherapeutics like doxorubicin, indicating enhanced efficacy .

Table 1: Anticancer Activity Data

Compound Cell Line IC50 (µM) Standard Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF74.524.56

The anticancer mechanisms of compounds related to benzo[d][1,3]dioxole include:

  • Inhibition of EGFR signaling pathways.
  • Induction of apoptosis through mitochondrial pathways.
  • Modulation of cell cycle progression.

These mechanisms were elucidated through various assays including annexin V-FITC apoptosis assessment and cell cycle analysis .

Case Studies

One notable case study focused on the synthesis and evaluation of a series of derivatives based on the benzo[d][1,3]dioxole structure. The study found that specific substitutions on the piperazine ring could enhance receptor binding affinity and selectivity towards serotonin receptors .

Another investigation assessed the effects of morpholinosulfonyl substitutions on the pharmacological profile of similar compounds. Results indicated improved solubility and bioavailability which are critical for therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally related to (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting the proliferation of breast cancer cell lines such as MCF-7 and SKBR-3. These compounds demonstrated IC50 values ranging from 0.09 to 157.4 µM, indicating varying degrees of effectiveness against different cancer cell lines .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine rings are often explored for their effects on neurotransmitter systems, particularly in the treatment of disorders such as anxiety and depression. Studies have shown that similar compounds can modulate serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of compounds featuring benzo[d][1,3]dioxole structures. Preliminary studies indicate that these compounds may inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways crucial for bacterial survival .

Case Studies

StudyFocusFindings
Study 1Breast CancerCompounds showed IC50 values indicating effective inhibition of cell proliferation across multiple breast cancer cell lines .
Study 2NeuropharmacologyDemonstrated modulation of serotonin receptors leading to potential antidepressant effects .
Study 3Antimicrobial ActivityIndicated significant inhibition of bacterial growth in vitro, suggesting a pathway for antibiotic development .

Chemical Reactions Analysis

Degradation Pathways

2.1 Hydrolysis of the Methanone Group
Under acidic or basic conditions, the ketone undergoes hydrolysis, yielding a carboxylic acid and a secondary alcohol.

2.2 Sulfonamide Cleavage
The morpholinosulfonyl group may degrade under strong alkaline conditions, releasing morpholine and forming a sulfonic acid derivative.

PathwayReagents/ConditionsProducts
HydrolysisHCl/H₂O, heatCarboxylic acid, secondary alcohol
Sulfonamide cleavageNaOH, heatMorpholine, sulfonic acid

Reaction Mechanisms

3.1 Nucleophilic Acyl Substitution
The coupling of piperazine with the acyl chloride proceeds via nucleophilic attack at the carbonyl carbon, facilitated by DMAP as a catalyst .

3.2 Sulfonation of Phenyl Rings
Morpholinosulfonyl groups are typically added via electrophilic aromatic substitution using chlorosulfonic acid, followed by nucleophilic substitution with morpholine .

Stability and Reactivity

4.1 Solubility and Thermal Stability
The compound’s polar groups (morpholinosulfonyl, ketone) enhance water solubility, while the aromatic rings contribute to thermal stability.

4.2 Potential Side Reactions

  • Piperazine’s basicity may lead to unintended quaternization under acidic conditions.

  • Sulfonamide hydrolysis could occur during prolonged exposure to moisture.

Q & A

Q. What are the standard synthetic routes for preparing piperazine-containing compounds like (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React a piperazine derivative (e.g., 1-piperonylpiperazine) with a benzoyl chloride or activated carbonyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the methanone core .
  • Step 2: Introduce the morpholinosulfonyl group via sulfonation of the phenyl ring using morpholine and sulfur trioxide derivatives, followed by purification via column chromatography (n-hexane/EtOAC eluent systems) .
  • Validation: Confirm structure using ¹H/¹³C NMR (e.g., piperazine protons at δ 2.5–3.5 ppm) and HPLC (retention time ~13–15 min, 95% purity at 254 nm) .

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (methanol/water gradient) to determine retention times and peak areas (e.g., 95% purity threshold) .
  • Spectroscopy: Assign key NMR signals (e.g., benzodioxole methylene at δ 5.9–6.1 ppm, morpholine sulfonyl protons at δ 3.6–3.8 ppm) and compare with computational predictions .
  • Elemental Analysis: Cross-check experimental C/H/N percentages with theoretical values (e.g., discrepancies >0.3% indicate impurities) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for morpholinosulfonyl group incorporation?

Methodological Answer:

  • Condition Screening: Test sulfonating agents (e.g., SOCl₂ vs. morpholine-SO₃ complexes) in aprotic solvents (DMF, CH₂Cl₂) at 0–25°C to minimize side reactions .
  • Catalysis: Evaluate Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution on the phenyl ring .
  • Yield Tracking: Use LC-MS to monitor intermediates and optimize reaction time (typical yields: 60–75%) .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR Techniques: Employ COSY and HSQC to differentiate piperazine (δ 2.5–3.5 ppm) and morpholine (δ 3.6–3.8 ppm) proton environments .
  • Computational Modeling: Compare experimental ¹³C NMR shifts with density functional theory (DFT) predictions for ambiguous carbons .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify aromatic region assignments .

Q. How to design cytotoxicity assays for evaluating this compound’s anticancer potential?

Methodological Answer:

  • Cell Line Selection: Use prostate (PC-3) or breast cancer (MCF-7) cell lines, as arylpiperazine derivatives show activity in these models .
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM, using MTT assays to calculate IC₅₀ values .
  • Mechanistic Studies: Perform flow cytometry to assess apoptosis (e.g., Annexin V staining) and Western blotting for Hsp90 inhibition (if applicable) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Modeling: Use SwissADME or Schrödinger’s QikProp to estimate logP (target: 2–4), aqueous solubility, and CYP450 interactions .
  • Docking Studies: Simulate binding to target proteins (e.g., Hsp90 ATPase domain) using AutoDock Vina to prioritize structural modifications .
  • Metabolite Prediction: Apply Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites (e.g., morpholine ring oxidation) .

Troubleshooting & Data Analysis

Q. How to address low yields during the final coupling step of the benzodioxole-piperazine moiety?

Methodological Answer:

  • Reagent Purity: Ensure anhydrous conditions for coupling agents (e.g., EDC/HOBt) to prevent hydrolysis .
  • Solvent Optimization: Switch from THF to DMF for better solubility of aromatic intermediates .
  • Temperature Control: Perform reactions under nitrogen at 40–50°C to accelerate kinetics without degrading heat-sensitive groups .

Q. What methods validate the compound’s stability under biological assay conditions?

Methodological Answer:

  • Incubation Studies: Incubate the compound in PBS (pH 7.4) or cell culture media (37°C, 5% CO₂) for 24–72 hours, followed by LC-MS to detect degradation products .
  • Light Sensitivity: Store solutions in amber vials if benzodioxole groups are prone to photodegradation .
  • Freeze-Thaw Cycles: Assess stability after 3–5 cycles (-80°C to RT) to simulate long-term storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.